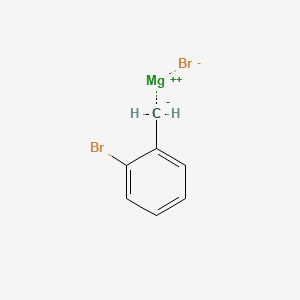

2-Bromobenzylmagnesium bromide

概要

説明

2-Bromobenzylmagnesium bromide is an organomagnesium compound that belongs to the class of Grignard reagents. These reagents are widely used in organic synthesis due to their ability to form carbon-carbon bonds. The compound is typically used in solution form, often in diethyl ether, and is known for its reactivity and versatility in various chemical reactions .

準備方法

Synthetic Routes and Reaction Conditions

2-Bromobenzylmagnesium bromide is synthesized through the Grignard reaction, which involves the reaction of an alkyl or aryl halide with magnesium metal in an anhydrous solvent. The preparation of this compound specifically involves the reaction of 2-bromobenzyl bromide with magnesium turnings in diethyl ether. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors equipped with efficient stirring mechanisms to ensure thorough mixing of the reactants. The reaction conditions, such as temperature and solvent concentration, are carefully controlled to optimize yield and purity. The product is then typically purified through distillation or crystallization .

化学反応の分析

Nucleophilic Addition Reactions

2-Bromobenzylmagnesium bromide exhibits nucleophilic behavior toward carbonyl compounds and imines:

-

Aldehydes/Ketones : Reacts with carbonyl groups to form secondary/tertiary alcohols. For example, in anhydrous diethyl ether, it adds to benzophenone derivatives to yield triphenylmethanol analogs .

-

Chiral N-tert-Butanesulfinyl Imines : Undergoes stereoselective addition to tetralone-derived imines, achieving high diastereomeric ratios (>95:5). This reaction forms sulfinamide intermediates, pivotal for synthesizing dibenzoazaspiro compounds .

Reaction Conditions :

| Substrate | Solvent | Temperature | Diastereomeric Ratio | Yield (%) |

|---|---|---|---|---|

| N-sulfinyl imines | Diethyl ether | -78°C | >95:5 | 70–85 |

Cross-Coupling and Intramolecular Arylation

The reagent participates in palladium-catalyzed reactions to construct complex architectures:

-

Intramolecular N-Arylation : After nucleophilic addition to imines, the resulting intermediates undergo Pd-mediated cyclization to form dibenzoazaspiro frameworks. DFT calculations (B3LYP/6-31G*) confirm stereochemical outcomes, highlighting noncovalent interactions (e.g., C–H···π) as key drivers of selectivity .

-

Macrocycle Synthesis : Reacts with phthalonitrile derivatives to form tetrabenzotriazaporphyrins (TBTAPs), with potential side products like phthalimidine arising from hydrolysis .

Halogen Exchange and Substitution Reactions

-

C–O Cleavage in Benzyl Ethers : In tetrahydrofuran (THF), the reagent facilitates regioselective cleavage of methoxymethyl-protected benzyl ethers, forming di-Grignard intermediates. Ortho- and para-substituted substrates react faster than meta-substituted analogs .

-

Biphenyl Formation : Competing side reaction during Grignard reagent preparation, favored by high bromobenzene concentrations and elevated temperatures .

Side Reaction Optimization :

| Parameter | Effect on

科学的研究の応用

2-Bromobenzylmagnesium bromide has a wide range of applications in scientific research:

Organic Synthesis: Used to synthesize complex organic molecules, including pharmaceuticals and natural products.

Material Science: Employed in the preparation of polymers and advanced materials.

Medicinal Chemistry: Utilized in the synthesis of biologically active compounds and drug intermediates.

Industrial Chemistry: Applied in the production of fine chemicals and specialty chemicals

作用機序

The mechanism of action of 2-Bromobenzylmagnesium bromide involves its role as a nucleophile. The magnesium atom in the compound forms a highly polarized bond with the carbon atom, making the carbon atom highly nucleophilic. This nucleophilic carbon can then attack electrophilic centers in other molecules, such as carbonyl groups, leading to the formation of new carbon-carbon bonds. The compound’s reactivity is influenced by the presence of the bromine atoms, which can stabilize the intermediate species formed during the reaction .

類似化合物との比較

Similar Compounds

- Benzylmagnesium chloride

- 3-Bromobenzylmagnesium bromide

- 4-Methoxybenzylmagnesium bromide

- 3-Chlorophenylmagnesium bromide

Comparison

2-Bromobenzylmagnesium bromide is unique due to the presence of two bromine atoms, which can influence its reactivity and selectivity in chemical reactions. Compared to benzylmagnesium chloride, it offers different reactivity patterns due to the electron-withdrawing effect of the bromine atoms. Similarly, the position of the bromine atoms in 3-Bromobenzylmagnesium bromide and 4-Methoxybenzylmagnesium bromide can lead to variations in reactivity and product distribution .

生物活性

2-Bromobenzylmagnesium bromide is an organomagnesium compound that plays a significant role in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound, classified as a Grignard reagent, has garnered attention not only for its synthetic utility but also for its biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, cytotoxic effects, and potential therapeutic applications.

- Chemical Formula : CHBrMg

- Molecular Weight : 274.24 g/mol

- Solubility : Soluble in diethyl ether and other organic solvents.

- Storage Conditions : Should be stored at low temperatures (2-8°C) due to its flammability and reactivity.

Antimicrobial Properties

Recent studies have indicated that derivatives of this compound exhibit significant antimicrobial activity against various bacterial strains. The mechanism of action appears to involve disruption of bacterial cell walls and interference with metabolic processes.

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 185.51 |

| Escherichia coli | 321.25 | |

| Methicillin-resistant Staphylococcus aureus (MRSA) | 85.02 |

The above data suggests that the compound is particularly effective against MRSA, which is known for its resistance to conventional antibiotics .

Cytotoxicity Studies

Cytotoxicity assays conducted on various cell lines have shown that while some derivatives exhibit antimicrobial properties, they also possess cytotoxic effects that vary significantly among different compounds.

Table 2: Cytotoxic Effects of this compound Derivatives

| Compound | Cell Line | Cytotoxicity (% Viability) |

|---|---|---|

| This compound | RAW 264.7 (macrophages) | ~20% |

| Human fibroblasts | ~40% |

These results indicate that while some derivatives are less cytotoxic, they still pose risks to human cells at higher concentrations .

The biological activity of this compound can be attributed to its ability to form reactive intermediates that interact with cellular components. The presence of the bromine atom enhances electrophilicity, allowing for nucleophilic attack by cellular nucleophiles such as thiols and amines.

Case Studies

- Antimicrobial Efficacy Against Biofilms : A study demonstrated the efficacy of a derivative of this compound in inhibiting biofilm formation by MRSA. The compound showed a twofold increase in potency compared to traditional antibiotics, suggesting potential applications in treating biofilm-associated infections .

- Inflammation Modulation : In vitro studies indicated that certain derivatives could modulate inflammatory responses in macrophages, reducing nitric oxide production significantly when compared to lipopolysaccharide (LPS) stimulated controls .

特性

IUPAC Name |

magnesium;1-bromo-2-methanidylbenzene;bromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Br.BrH.Mg/c1-6-4-2-3-5-7(6)8;;/h2-5H,1H2;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGAWDDBPRRNVDO-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH2-]C1=CC=CC=C1Br.[Mg+2].[Br-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Br2Mg | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00446186 | |

| Record name | 2-Bromobenzylmagnesium bromide solution | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00446186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56812-60-3 | |

| Record name | 2-Bromobenzylmagnesium bromide solution | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00446186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。